REACTION_CXSMILES
|
N[CH:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH:12]([CH2:17][C:18]([O:20]C)=[O:19])[C:13]([O:15]C)=[O:14])[CH:5]=[N:4][C:3]1=2.C(O)(=[O:24])C.N([O-])=O.[Na+].C(OCC)C>O>[O:24]=[C:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH:12]([C:13]([OH:15])=[O:14])[CH2:17][C:18]([OH:20])=[O:19])[CH:5]=[N:4][C:3]1=2 |f:2.3|
|
Name
|
2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1C=2N=CN(C2N=CN1)CC(C(=O)OC)CC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
STIRRING
|
Details
|
The stoppered solution was stirred for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for another 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The acetic acid was removed under reduced pressure on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
was removed in the same manner
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
ADDITION
|
Details
|
10 ml of H2O was added to the semi-solid residue
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the mixture
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with 30 ml-40 ml of acetonitrile
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 30 ml of saturated brine
|
Type
|
CUSTOM
|
Details
|
Upon evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
a light orange oil was obtained
|
Type
|
CUSTOM
|
Details
|
triturated with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2N=CN(C2N=CN1)CC(CC(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 615 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |